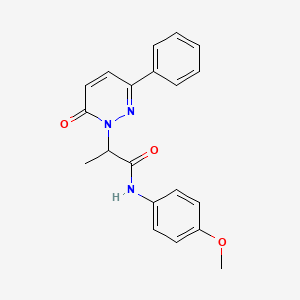

N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-14(20(25)21-16-8-10-17(26-2)11-9-16)23-19(24)13-12-18(22-23)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPZZPHSPMCJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure includes a pyridazine ring, which is known for its diverse biological activities, particularly in the context of anti-inflammatory and analgesic effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) : Similar compounds have been shown to inhibit these enzymes, which play crucial roles in the inflammatory response. This inhibition suggests potential applications in treating pain and inflammation .

- Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cellular signaling, potentially influencing various physiological processes.

Biological Activity

Preliminary studies have highlighted several biological activities associated with this compound:

- Analgesic Properties : Compounds with similar structures have demonstrated significant analgesic effects. For instance, a related pyridazine derivative exhibited a 74% inhibition rate in pain models, indicating strong potential as an analgesic agent .

- Anti-inflammatory Effects : The dual inhibition of COX and LOX suggests that this compound could be effective in managing inflammatory conditions. This is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .

Comparative Analysis of Related Compounds

To better understand the pharmacological profile of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide | Pyridazinone core with phenethyl substitution | Analgesic activity |

| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-fluoropyrimidin-4-yl)acetamide | Fluorinated phenyl group | Anti-inflammatory properties |

| This compound | Methoxy and phenyl substitutions | Potential analgesic and anti-inflammatory effects |

Case Studies

- Study on Analgesic Activity : A study evaluated various pyridazine derivatives for their analgesic properties using animal models. The results indicated that compounds similar to this compound showed significant pain relief comparable to conventional analgesics .

- Inflammation Model Testing : In another study, the compound was tested for its ability to reduce inflammation in models of arthritis. Results showed a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

Anticancer Activity:

Research indicates that compounds similar to this one may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Anti-inflammatory Effects:

The compound has also demonstrated anti-inflammatory properties, likely through the modulation of inflammatory pathways associated with COX inhibition. This mechanism has been explored in various studies focusing on pain relief and inflammation reduction .

The biological activities of this compound include:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of COX enzymes | |

| Anti-inflammatory | Decrease in inflammation markers | |

| Analgesic | Reduction in pain responses |

Case Study 1: Analgesic Efficacy

A study assessed the analgesic efficacy of this compound using the acetic acid-induced writhing test in rodents. The results indicated a significant dose-dependent reduction in writhing responses, suggesting effective analgesic potential compared to standard treatments like acetaminophen .

Case Study 2: Antitumor Activity

In another investigation, related compounds were tested against human breast cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis via COX pathway modulation, highlighting their potential as therapeutic agents in oncology.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone Derivatives

Key Observations :

- The target compound shares the pyridazinone core with 6j and 84 but differs in the propanamide substituent. The 4-methoxyphenyl group distinguishes it from the bromophenyl (84) and antipyrine (6j) analogs .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data

Key Observations :

Key Observations :

- The target compound likely follows standard amide coupling protocols, similar to 6j and VIk, with IR confirming carbonyl (C=O) stretches .

- Lower yields in 6j (42–62%) reflect challenges in introducing bulky antipyrine substituents, whereas methoxy groups (target compound) may simplify purification .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide?

- Methodological Answer : Multi-step synthesis involving condensation of pyridazinone precursors with propanamide derivatives is common. Key steps include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF or DCM) and catalysts like HCl or H₂SO₄ to facilitate amide bond formation .

- Purification : Column chromatography (e.g., DCM-MeOH gradients) effectively isolates the compound, with yields improved by controlling temperature (80–100°C) and stoichiometric ratios of reactants .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and confirms the methoxyphenyl group (δ 3.8 ppm for OCH₃) .

- IR : C=O stretches (~1660–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate the pyridazinone and amide moieties .

- X-ray crystallography : Resolves bond angles (e.g., 120° for pyridazinone ring) and dihedral angles critical for 3D conformation .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer :

- Enzyme inhibition : Test COX-1/COX-2 inhibition using fluorometric assays (IC₅₀ values) to assess anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .

- Solubility/stability : Use HPLC to monitor degradation in PBS (pH 7.4) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with modifications (e.g., halogenation at the phenyl ring or methoxy group replacement) to compare activity .

- Bioassay correlation : Pair IC₅₀ data from COX inhibition with molecular descriptors (e.g., LogP, polar surface area) using QSAR models .

- Crystallographic analysis : Compare binding modes of analogs via protein-ligand docking (e.g., AutoDock Vina) to identify critical interactions .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal validation : Confirm COX inhibition via both fluorometric and ELISA-based assays .

- Meta-analysis : Aggregate data from structurally similar pyridazinones (e.g., ) to identify trends in substituent effects .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or GROMACS to simulate binding to COX-2 (PDB: 5KIR), focusing on hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energies (MM-PBSA) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What strategies identify the primary molecular targets of this compound?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with suspected targets (e.g., PRMT5 or phosphodiesterases) .

- CRISPR-Cas9 screening : Perform genome-wide knockout studies to identify genes modulating compound sensitivity .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.